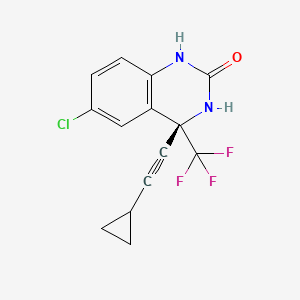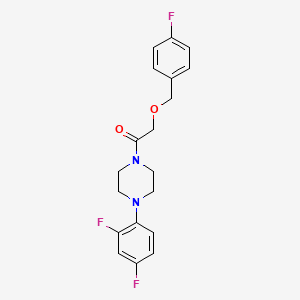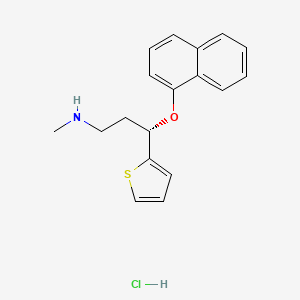
Duloxetine hydrochloride
Overview
Description
Duloxetine, also known by its brand names Cymbalta and Ariclaim, is a medication used to treat several conditions. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs work by increasing the levels of mood-enhancing neurotransmitters, serotonin, and norepinephrine, in the brain. Duloxetine is primarily used for the following purposes:
Major Depressive Disorder (MDD): It helps manage symptoms of depression.
Generalized Anxiety Disorder (GAD): It alleviates anxiety symptoms.
Fibromyalgia: It provides relief from fibromyalgia-related pain.
Neuropathic Pain: It is effective in treating certain types of nerve pain.
Central Sensitization: It helps regulate pain perception
Scientific Research Applications
Duloxetine has diverse applications across different fields:
Medicine: It treats depression, anxiety, and neuropathic pain.
Chemistry: Researchers study its synthesis and reactivity.
Biology: It may impact neurotransmitter systems.
Industry: It plays a role in pharmaceutical production.
Mechanism of Action
Duloxetine inhibits the reuptake of both serotonin and norepinephrine. Its precise mechanism in treating depression and pain remains under investigation. Notably, it has minimal affinity for dopamine receptors, histamine receptors, and opioid receptors. Importantly, it does not inhibit monoamine oxidase (MAO) .
Safety and Hazards
Duloxetine hydrochloride may be harmful if swallowed and can cause serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children and may cause damage to organs (Liver) through prolonged or repeated exposure .
Future Directions
Biochemical Analysis
Biochemical Properties
Duloxetine hydrochloride interacts with various enzymes and proteins. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation . Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it affects the reuptake of serotonin and norepinephrine, thus altering the levels of these neurotransmitters in the brain .
Molecular Mechanism
The mechanism of action of this compound involves its potent inhibition of neuronal serotonin and norepinephrine reuptake . It exerts its effects at the molecular level through binding interactions with the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound have been observed to change. For instance, it has been found that the elimination half-life of duloxetine is approximately 10–12 hours . This suggests that the drug’s effects may decrease over time as it is metabolized and excreted from the body.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, Duloxetine (10 mg/kg) was found to be superior to ibuprofen at every time point as shown by an increase in mean reaction time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .
Transport and Distribution
This compound is well absorbed, with a maximum plasma concentration achieved approximately 6 hours after dosing . It is highly protein-bound (>90%), primarily to albumin and alpha 1-acid glycoprotein .
Subcellular Localization
It is known that the drug acts at the synaptic cleft in neurons, where it inhibits the reuptake of serotonin and norepinephrine .
Preparation Methods
Duloxetine can be synthesized using the following steps:
Marmieh Reaction: Starting with a thiophene compound, the Marmieh reaction is employed.
Asymmetric Reduction: The compound is asymmetrically reduced using LiAl2H2 in ether at -78°C.
Bromination: Hydrobromic acid is added to form the hydrobromide salt of the reduced product.
Alkylation: The compound is alkylated with 1-fluoronaphthalene.
Demethylation: Finally, demethylation yields the oxalate salt of duloxetine.
Chemical Reactions Analysis
Duloxetine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include LiAl2H2, hydrobromic acid, and 1-fluoronaphthalene. The major products formed depend on the specific reaction pathway.
Comparison with Similar Compounds
Duloxetine stands out due to its dual action on serotonin and norepinephrine reuptake. Similar compounds include venlafaxine (another SNRI) and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Duloxetine hydrochloride involves the conversion of 1-(naphthalen-1-yloxy)propan-2-amine to Duloxetine followed by the addition of hydrochloric acid to form Duloxetine hydrochloride.", "Starting Materials": [ "Naphthalene", "2-Bromo-1-chloroethane", "Diisopropylamine", "Sodium hydroxide", "1-(naphthalen-1-yloxy)propan-2-amine", "Chloroacetyl chloride", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Bromination of naphthalene with 2-Bromo-1-chloroethane and Diisopropylamine in the presence of Sodium hydroxide to form 1-(naphthalen-1-yloxy)propan-2-amine.", "2. Chlorination of 1-(naphthalen-1-yloxy)propan-2-amine with Chloroacetyl chloride in the presence of Sodium bicarbonate and Sodium chloride to form Duloxetine.", "3. Addition of Hydrochloric acid to Duloxetine to form Duloxetine hydrochloride." ] } | |
CAS RN |
136434-34-9 |
Molecular Formula |
C18H20ClNOS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 |
InChI Key |
BFFSMCNJSOPUAY-LMOVPXPDSA-N |
Isomeric SMILES |
[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |
SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |
Appearance |
Solid powder |
flash_point |
9.7 °C (49.5 °F) - closed cup |
Other CAS RN |
116539-59-4 136434-34-9 |
physical_description |
Solid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
2.96e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |
vapor_pressure |
1.18X10-7 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



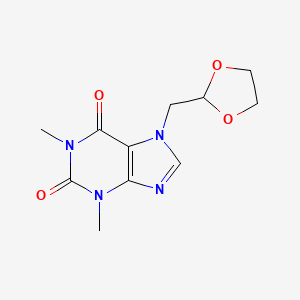
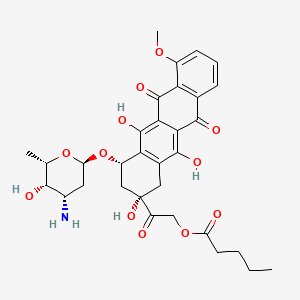
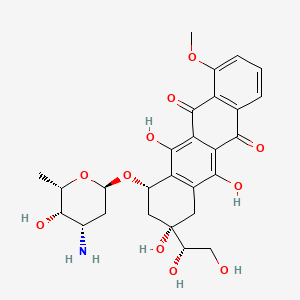
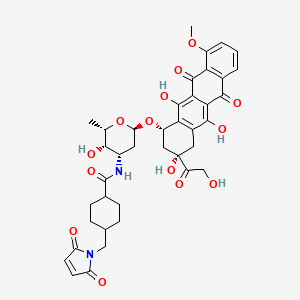
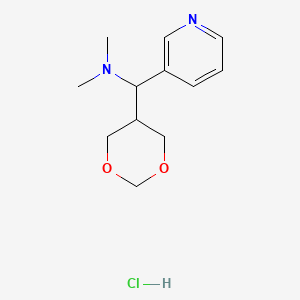

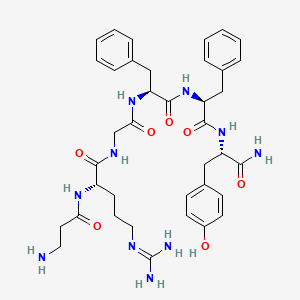
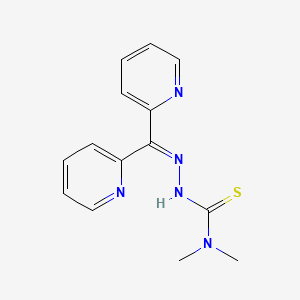
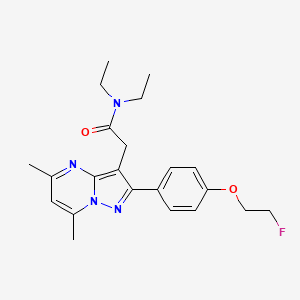
![2,3-Diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B1670915.png)
